molecular formula C7H5F3N2O B2363544 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde CAS No. 1368083-12-8

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde

Cat. No.: B2363544
CAS No.: 1368083-12-8
M. Wt: 190.125
InChI Key: JAKODSSMKLWCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H5F3N2O It is characterized by a pyrimidine ring substituted with a methyl group at the 4-position, a trifluoromethyl group at the 2-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyrimidine and trifluoromethylating agents.

    Formylation: The aldehyde group is introduced through formylation reactions, often using reagents like formic acid or formylating agents such as Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.

Major Products:

    Oxidation: 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

    Reduction: 4-Methyl-2-(trifluoromethyl)pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar trifluoromethyl substitution but with chlorine atoms at the 2 and 4 positions.

Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c1-4-5(3-13)2-11-6(12-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKODSSMKLWCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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